Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline ring. The presence of a carboxylate ester group at the 2-position and a methyl group at the 7-position of the quinoline ring makes it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano zinc oxide as a catalyst under solvent-free conditions or ionic liquids under ultrasound at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using cost-effective and environmentally friendly methods. The use of recyclable catalysts and solvent-free conditions are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and robust heterocyclic structures .
Mechanism of Action
The mechanism of action of Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .
Comparison with Similar Compounds
- 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness: Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of both a thiophene and quinoline ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-8-3-4-9-6-10-7-12(14(16)17-2)18-13(10)15-11(9)5-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKLDUCSVNNHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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